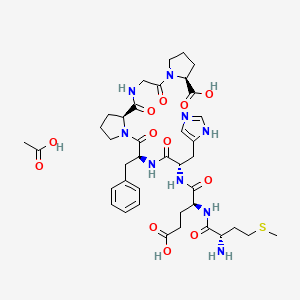

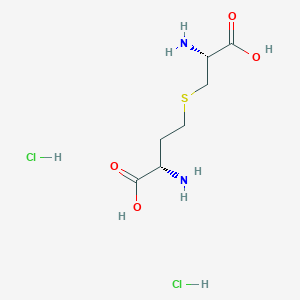

L-Cystathionine (dihydrochloride)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

L-Cistationina (dihidrocloruro) es un aminoácido no proteinogénico que desempeña un papel crucial en la vía de transulfuración, que está involucrada en la biosíntesis de cisteína a partir de homocisteína. Este compuesto es un intermedio en la vía metabólica y es producido por la enzima cistationina beta-sintasa. Es de gran interés en la investigación bioquímica debido a su participación en varios procesos metabólicos y sus posibles implicaciones en la salud y la enfermedad .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La L-Cistationina se puede sintetizar mediante la tioalquilación del éster tert-butílico del N-tert-butoxicarbonil-L-cisteína con el éster tert-butílico del ácido (2S)-2-(tert-butoxicarbonil)amino-4-yodobutanoico. Esta reacción implica el uso de grupos protectores para asegurar una alta pureza y rendimiento. El producto final se obtiene mediante la desprotección en un solo paso en condiciones suaves .

Métodos de producción industrial: La producción industrial de L-Cistationina generalmente implica la conversión enzimática de homocisteína y serina por la cistationina beta-sintasa. Este método es preferido debido a su eficiencia y la capacidad de producir el compuesto en grandes cantidades con alta pureza .

Análisis De Reacciones Químicas

Tipos de reacciones: La L-Cistationina experimenta varias reacciones químicas, que incluyen:

Oxidación: Puede oxidarse para formar cisteína y alfa-cetobutirato.

Reducción: Puede reducirse para formar homocisteína y serina.

Sustitución: Puede participar en reacciones de sustitución que involucran grupos tiol.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y oxígeno.

Reducción: Se pueden usar agentes reductores como el borohidruro de sodio.

Sustitución: Los haluros y los compuestos tioles se usan comúnmente en reacciones de sustitución.

Productos principales:

Oxidación: Cisteína y alfa-cetobutirato.

Reducción: Homocisteína y serina.

Sustitución: Varios derivados de tioéter.

Aplicaciones Científicas De Investigación

L-Cistationina (dihidrocloruro) tiene numerosas aplicaciones en la investigación científica:

Química: Se usa como estándar para el análisis de aminoácidos y en la síntesis de compuestos que contienen azufre.

Biología: Se estudia por su papel en la vía de transulfuración y su impacto en el metabolismo celular.

Medicina: Se investiga por su posible papel en los trastornos metabólicos y como biomarcador para ciertas enfermedades.

Mecanismo De Acción

L-Cistationina ejerce sus efectos principalmente a través de su papel en la vía de transulfuración. Se sintetiza a partir de homocisteína y serina por la cistationina beta-sintasa y luego se escinde por la cistationina gamma-liasa para producir cisteína y alfa-cetobutirato. Esta vía es crucial para mantener el equilibrio redox celular y para la síntesis de glutatión, un importante antioxidante .

Compuestos similares:

L-Cisteína: Un aminoácido que contiene azufre que es un producto directo del metabolismo de la L-Cistationina.

L-Homocisteína: Un precursor en la síntesis de L-Cistationina.

L-Cistina: Un dímero oxidado de L-Cisteína, conectado por un enlace disulfuro.

Unicidad: La L-Cistationina es única debido a su papel específico como intermedio en la vía de transulfuración. A diferencia de la L-Cisteína y la L-Homocisteína, que están directamente involucradas en la síntesis de proteínas y otros procesos metabólicos, la L-Cistationina sirve como un enlace crucial en la conversión de homocisteína a cisteína, desempeñando así un papel fundamental en el metabolismo de los aminoácidos de azufre .

Comparación Con Compuestos Similares

L-Cysteine: A sulfur-containing amino acid that is a direct product of L-Cystathionine metabolism.

L-Homocysteine: A precursor in the synthesis of L-Cystathionine.

L-Cystine: An oxidized dimer of L-Cysteine, connected by a disulfide bond.

Uniqueness: L-Cystathionine is unique due to its specific role as an intermediate in the transsulfuration pathway. Unlike L-Cysteine and L-Homocysteine, which are directly involved in protein synthesis and other metabolic processes, L-Cystathionine serves as a crucial link in the conversion of homocysteine to cysteine, thereby playing a pivotal role in sulfur amino acid metabolism .

Propiedades

Fórmula molecular |

C7H16Cl2N2O4S |

|---|---|

Peso molecular |

295.18 g/mol |

Nombre IUPAC |

(2S)-2-amino-4-[(2R)-2-amino-2-carboxyethyl]sulfanylbutanoic acid;dihydrochloride |

InChI |

InChI=1S/C7H14N2O4S.2ClH/c8-4(6(10)11)1-2-14-3-5(9)7(12)13;;/h4-5H,1-3,8-9H2,(H,10,11)(H,12,13);2*1H/t4-,5-;;/m0../s1 |

Clave InChI |

BDKXLTOHYQEAIO-RSLHMRQOSA-N |

SMILES isomérico |

C(CSC[C@@H](C(=O)O)N)[C@@H](C(=O)O)N.Cl.Cl |

SMILES canónico |

C(CSCC(C(=O)O)N)C(C(=O)O)N.Cl.Cl |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-N-[4-(2-fluorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B10861678.png)

![ditridecan-7-yl 10-[3-(dimethylamino)propyl-octanoylamino]nonadecanedioate](/img/structure/B10861685.png)

![N-(2,4-Difluorophenyl)-2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B10861729.png)

![N-[3-[(7-methyl-4-methylsulfinyl-9-oxo-3-thia-7,10,11-triazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),4,11-tetraen-10-yl)methyl]phenyl]-2-oxochromene-3-carboxamide](/img/structure/B10861733.png)